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Ammineoxobis(2,4-pentanedionato)vanadium

Cat. No.: B1167103
CAS No.: 122343-53-7
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Description

Ammineoxobis(2,4-pentanedionato)vanadium is an organovanadium compound supplied for research purposes. This chemical is structurally related to vanadyl acetylacetonate (VO(acac)2), a blue-green solid soluble in polar organic solvents but insoluble in water . Similar vanadium complexes are noted for their square pyramidal molecular geometry and catalytic utility . Researchers value this class of compounds for its application in organic synthesis, particularly as a catalyst for selective oxidation reactions. For instance, vanadyl acetylacetonate is employed in the epoxidation of allylic alcohols using tert-butyl hydroperoxide (TBHP), where it selectively targets the alkene adjacent to the alcohol group . Beyond synthetic chemistry, related organovanadium complexes have demonstrated significant biomedical research potential. They exhibit insulin-mimetic properties by stimulating the phosphorylation of key signaling proteins like Protein Kinase B (Akt) and glycogen synthase kinase 3 (GSK-3) . Their mechanism in this context is associated with the inhibition of protein tyrosine phosphatases (PTPases), such as PTP1B, which leads to increased phosphorylation of the insulin receptor and prolonged activity of downstream anti-diabetic signaling pathways . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

122343-53-7

Molecular Formula

C14H11F3N4O

Synonyms

Ammineoxobis(2,4-pentanedionato)vanadium

Origin of Product

United States

Synthetic Methodologies and Synthetic Pathway Elucidation for Ammineoxobis 2,4 Pentanedionato Vanadium

Strategies for Vanadium(IV) and Related Complex Synthesis

The synthesis of vanadium(IV) complexes, which are characterized by the d¹ electron configuration of the vanadium atom, can be approached through several strategic routes. These methods primarily involve either the reduction of a more oxidized vanadium precursor or the direct substitution of ligands on a pre-existing vanadium(IV) salt.

Redox Reactions: A common strategy involves the reduction of vanadium(V) precursors, such as vanadium pentoxide (V₂O₅). This reduction can be achieved using various reducing agents in an acidic medium. For instance, the synthesis of the well-known precursor, oxobis(2,4-pentanedionato)vanadium(IV), often starts with V₂O₅, which is reduced to the vanadium(IV) oxidation state during the reaction. semanticscholar.orgmdpi.com This method is advantageous as V₂O₅ is a common and stable starting material. The synthesis of vanadium nitride, for example, proceeds through a series of reductions from V₂O₅ to V₂O₃ before nitridation. researchgate.net

Ligand Substitution: Alternatively, syntheses can commence from a stable vanadium(IV) salt, most commonly vanadyl(IV) sulfate (B86663) (VOSO₄). sbq.org.brgoogle.com In this approach, the ligands already coordinated to the vanadium center (sulfate and water molecules) are displaced by the desired ligand, in this case, 2,4-pentanedionate. This method avoids the need for a separate reduction step, as the vanadium is already in the correct +4 oxidation state.

Adduct Formation: Many five-coordinate vanadium(IV) complexes, such as oxobis(2,4-pentanedionato)vanadium(IV), are capable of expanding their coordination sphere to become six-coordinate. sbq.org.br This is achieved through an addition reaction where a neutral ligand, known as a base, coordinates to the vacant axial position. The synthesis of Ammineoxobis(2,4-pentanedionato)vanadium falls into this category, where the ammine ligand is added to the parent oxo-complex. Similar adducts are readily formed with other nitrogen-donor ligands like pyridine (B92270). jetir.org

Precursor Chemistry and Ligand Selection for this compound

The synthesis of this compound is a two-stage process. First, the core complex, oxobis(2,4-pentanedionato)vanadium(IV) ([VO(acac)₂]), is prepared. This is followed by the addition of the ammine ligand.

Stage 1: Synthesis of Oxobis(2,4-pentanedionato)vanadium(IV)

The key precursors for this stage are the vanadium source and the β-diketonate ligand.

Vanadium Source: As outlined previously, two primary sources are used:

Vanadium(V) Oxide (V₂O₅): A stable, common oxide that requires in-situ reduction. sbq.org.br

Vanadyl(IV) Sulfate (VOSO₄): A V(IV) salt that allows for direct ligand substitution. sbq.org.brgoogle.com

Ligand Source:

2,4-Pentanedione (Acetylacetone, Hacac): This β-diketone is the source of the bidentate pentanedionato ligands that chelate to the vanadium center. mdpi.comsbq.org.br It is typically used in excess to drive the complexation reaction.

Stage 2: Synthesis of this compound

The precursor for this stage is the product from Stage 1, to which the final ligand is added.

Complex Precursor:

Oxobis(2,4-pentanedionato)vanadium(IV) ([VO(acac)₂]): This five-coordinate, square-pyramidal complex acts as a Lewis acid, ready to accept a sixth ligand. sbq.org.brjetir.org

Ligand Source:

Ammonia (B1221849) (NH₃): As the name "ammine" indicates, ammonia or a solution of ammonia is used as the source for the final ligand, which coordinates to the vanadium center to form the six-coordinate octahedral product. The methodology is analogous to syntheses that use other N-donor bases to form similar adducts. jetir.org

Reaction Conditions and Optimization in the Synthesis of this compound

Precise control of reaction conditions is critical for achieving a high yield and purity of the final product. The synthesis is sensitive to pH, atmosphere, and temperature.

Synthesis of the [VO(acac)₂] Precursor: Research has shown that the synthesis of [VO(acac)₂] must be carefully controlled to prevent the formation of impurities. sbq.org.br A key challenge is the potential for oxidation of the vanadium(IV) center back to vanadium(V) if exposed to atmospheric oxygen, especially in solution. sbq.org.br Therefore, performing the synthesis under an inert atmosphere, such as nitrogen, is strongly recommended to obtain a pure product. sbq.org.br

The reaction typically involves heating the reactants in a suitable solvent mixture, often containing water and ethanol, to facilitate both the reduction of V(V) (if used) and the dissolution of the ligands. mdpi.com The pH of the solution is a crucial parameter; precipitation of the complex is often initiated by adjusting the pH with a base, such as a sodium carbonate solution. mdpi.comsbq.org.br Interestingly, precipitation has been observed to occur at pH values as low as 2.2. sbq.org.br

Table 1: Comparative Reaction Conditions for [VO(acac)₂] Synthesis
ParameterProcedure A (from V₂O₅) semanticscholar.orgsbq.org.brProcedure B (from VOSO₄) sbq.org.brRadiotracer Synthesis mdpi.com
Vanadium SourceVanadium(V) Oxide (V₂O₅)Vanadyl(IV) Sulfate (VOSO₄·2H₂O)Vanadium-48 in HCl
Medium/SolventAqueous H₂SO₄, EthanolAqueous H₂SO₄, EthanolEthanol, Water, H₂SO₄
AtmosphereAir (impure product) or N₂ (pure product)N₂ atmosphereNot specified (likely inert for radiotracer)
TemperatureVigorous boiling/refluxNot specified, likely heatedRefluxing
pH AdjustmentAddition of Na₂CO₃ solutionAddition of Na₂CO₃ solutionNeutralized with Na₂CO₃ solution
Precipitation pHBegins around pH 2.2Starts upon Hacac additionN/A (Purified by SPE)

Synthesis of the Ammine Adduct: The formation of the final ammine complex is an addition reaction. Following the synthesis of similar adducts, the procedure involves dissolving the [VO(acac)₂] precursor in a suitable solvent, such as methanol (B129727). jetir.org An ammonia solution is then added, and the reaction mixture is stirred for a period, typically several hours, to allow for the coordination of the ammine ligand to the vanadium center. jetir.org The final product can then be isolated by concentrating the solution and filtering the resulting precipitate. jetir.org

Purification Techniques for Coordination Compounds

Obtaining analytically pure coordination compounds is essential for their characterization and subsequent use. Several techniques are employed, with recrystallization and chromatography being the most common.

Recrystallization: This is the most common method for purifying solid coordination compounds. thecreativechemist.orgresearchgate.net The principle relies on the differential solubility of the compound and impurities in a chosen solvent system at varying temperatures. The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is slowly cooled, causing the desired compound to crystallize out while impurities remain in the solution. thecreativechemist.org For metal complexes, common solvents include DMF, THF, acetonitrile (B52724), and toluene (B28343). researchgate.netresearchgate.net Sometimes a mixture of solvents or techniques like vapor diffusion or layering an anti-solvent are necessary to induce crystallization and obtain high-quality crystals suitable for X-ray diffraction. thecreativechemist.orgresearchgate.netechemi.com In the synthesis of [VO(acac)₂], purification has been achieved by recrystallization from solvents like chloroform (B151607) or toluene. sbq.org.br

Chromatography: Chromatographic methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. solubilityofthings.com

Column Chromatography: This technique is useful for separating complexes, especially those that are more organic in nature and stable on the stationary phase (e.g., silica (B1680970) gel or alumina). researchgate.netstackexchange.com

Ion-Exchange Chromatography: This is a powerful method for separating and purifying ionic coordination compounds based on their charge. acs.orgcsbsju.eduacs.org Cationic or anionic complexes are retained by a charged resin and are then selectively eluted by changing the ionic strength or pH of the mobile phase. csbsju.eduacs.org

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is valuable for both analytical and preparative-scale purification of coordination compounds. solubilityofthings.comresearchgate.net It can be used to assess the purity of a sample and to isolate the desired complex from reaction byproducts. mdpi.comsolubilityofthings.com

Table 2: Summary of Purification Techniques for Coordination Compounds
TechniquePrinciple of SeparationApplicability to Metal Complexes
RecrystallizationDifferential solubility with temperatureWidely used for solid, stable complexes. thecreativechemist.orgresearchgate.net
Column ChromatographyDifferential adsorption on a solid stationary phaseEffective for stable, often neutral, complexes. stackexchange.com
Ion-Exchange ChromatographyReversible binding to a charged stationary phaseIdeal for separating and purifying charged complexes. acs.orgacs.org
HPLCDifferential partitioning between a liquid mobile phase and a solid stationary phase under high pressureHigh-resolution separation for purity analysis and isolation. solubilityofthings.comresearchgate.net

Green Chemistry Principles in the Synthesis of Coordination Compounds

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of coordination compounds. royalsocietypublishing.orgrsc.org

Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a reaction in converting reactant atoms into the desired product. numberanalytics.comwikipedia.org It is a core principle of green chemistry, as reactions with high atom economy generate less waste. fiveable.meacs.org Addition reactions, like the formation of the ammine adduct from [VO(acac)₂] and ammonia, are inherently 100% atom economical, representing an ideal synthetic step from this perspective.

Safer Solvents and Auxiliaries: Many chemical syntheses rely heavily on solvents for dissolving reactants and purifying products. wordpress.com A key green chemistry goal is to replace hazardous solvents with safer alternatives. chemistai.org Water is considered the safest solvent, but its utility is limited by the solubility of the reactants. reagent.co.uk Efforts are focused on identifying and using greener solvents, which are less toxic, biodegradable, and have a lower environmental impact. usc.edu For instance, hazardous chlorinated solvents like dichloromethane (B109758) (DCM) can often be replaced with mixtures like ethyl acetate/ethanol in chromatographic separations. usc.edu

Table 3: Green Solvent Replacement Guide usc.edu
Hazardous SolventPotential Safer Alternative(s)
BenzeneToluene
Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)
ChloroformToluene, 2-Methyltetrahydrofuran (2-MeTHF)
Dimethylformamide (DMF)Acetonitrile, Dimethyl isosorbide (B1672297) (DMI)
n-HexaneHeptane

Greener Synthetic Methods: Beyond solvent choice, other greener techniques are being explored for coordination chemistry. These include mechanochemistry (solvent-free synthesis by grinding), microwave-assisted synthesis to accelerate reaction rates, and the use of bio-based ligands derived from renewable sources. royalsocietypublishing.orgrsc.orgresearchgate.net The use of plant extracts, rich in potential ligands like polyphenols, has been demonstrated for creating metal complexes through green coordination chemistry. nih.govresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization Methodologies

X-ray Diffraction Techniques for Structural Elucidation of Ammineoxobis(2,4-pentanedionato)vanadium

Single crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. carleton.edu The fundamental principle involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal's ordered lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific, predictable pattern based on the arrangement of atoms. youtube.com This diffraction pattern is governed by Bragg's Law (nλ = 2d sinθ), which relates the X-ray wavelength (λ), the angle of diffraction (θ), and the distance between crystal lattice planes (d). carleton.eduyoutube.com By rotating the crystal and collecting the intensities and positions of thousands of diffracted reflections, a complete electron density map can be generated, leading to the unambiguous determination of the molecular structure. youtube.com

For vanadium complexes like this compound, the central vanadium atom typically exhibits a coordination number of six, leading to an octahedral geometry. However, the presence of a short, strong vanadium-oxo (V=O) double bond and the coordination of dissimilar ligands (two bidentate pentanedionato ligands and one monodentate ammine ligand) invariably introduces significant structural distortions.

In the closely related parent compound, oxobis(2,4-pentanedionato)vanadium(IV), X-ray analysis reveals a square-pyramidal geometry. The addition of a sixth ligand, such as an ammine group, trans to the oxo ligand results in a distorted octahedral geometry. Single crystal XRD analysis would precisely quantify this distortion by providing data on:

Bond Lengths: The V=O bond is expected to be significantly shorter than the V-N (ammine) and V-O (pentanedionato) single bonds. The V-N bond, being trans to the strongly electron-donating oxo group, is anticipated to be elongated (the trans effect).

Bond Angles: The angles between the oxo-vanadium bond and the equatorial oxygen atoms of the pentanedionato ligands (O=V-Oeq) would be greater than 90°, pushing the equatorial ligands away from the oxo group. Consequently, the N-V-Oeq angles would be less than 90°.

This detailed structural information is crucial for understanding the reactivity and electronic properties of the complex. carleton.edu

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification and characterization of polycrystalline materials. warwick.ac.uk Unlike single-crystal XRD, which requires a perfect, isolated crystal, PXRD is performed on a sample consisting of millions of randomly oriented microcrystals. youtube.com The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. researchgate.net

The primary application of PXRD in the context of this compound is for phase identification and purity assessment. researchgate.netresearchgate.net After synthesis, a PXRD pattern of the bulk product can be recorded and compared against a reference pattern. This reference can be either calculated from single-crystal XRD data or obtained from a standardized database. A match in the peak positions (2θ values) and relative intensities confirms the identity of the synthesized compound and can reveal the presence of any crystalline impurities or unreacted starting materials. warwick.ac.ukresearchgate.net While PXRD is a powerful tool for phase identification, factors such as preferred orientation of crystallites can affect the relative peak intensities, which needs to be considered during analysis. researchgate.net

Table 1: Representative Powder X-ray Diffraction Data This table illustrates the typical format of PXRD data, showing the diffraction angles (2θ) and the relative intensities of the corresponding peaks for a hypothetical pure crystalline sample.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
8.5210.37100
12.786.9245
17.105.1878
21.454.1432
25.883.4465
28.503.1350

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment and Solution-State Analysis

NMR spectroscopy is a fundamental tool for probing the structure of molecules in solution. It provides information about the connectivity and chemical environment of specific nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are based on the absorption of radiofrequency energy by these nuclei in the presence of a strong magnetic field. The precise frequency at which a nucleus resonates (its chemical shift) is highly sensitive to its local electronic environment, providing information about the different types of protons and carbons in a molecule.

However, this compound is a paramagnetic compound because the vanadium(IV) center has a d¹ electronic configuration with one unpaired electron. dtic.mil This paramagnetism poses a significant challenge for conventional ¹H and ¹³C NMR. The magnetic field generated by the unpaired electron causes very rapid nuclear relaxation, leading to extreme broadening of NMR signals. Resonances can become so broad that they are indistinguishable from the baseline, often rendering the spectra uninformative for detailed structural analysis. In some cases, resonances of nuclei that are very close to the paramagnetic center are broadened into obscurity, while those further away might be observable but still significantly broadened and shifted.

Vanadium-51 (⁵¹V) NMR is a specialized technique that directly probes the vanadium nucleus. ⁵¹V is a quadrupolar nucleus with a natural abundance of nearly 100%, making it highly amenable to NMR studies. The ⁵¹V chemical shift is exceptionally sensitive to the oxidation state, coordination number, and symmetry of the vanadium coordination sphere. udel.edu

For paramagnetic vanadium(IV) complexes, ⁵¹V NMR spectra are characterized by very broad lines and large chemical shift ranges. researchgate.net The interaction between the unpaired electron and the ⁵¹V nucleus is a dominant factor influencing the spectrum. While the significant line broadening can be a challenge, the chemical shift remains a powerful indicator of the vanadium environment. udel.edu For instance, changes in the ligand set or the geometry around the vanadium center would result in substantial changes in the ⁵¹V chemical shift. udel.edunih.gov Although obtaining high-resolution spectra is difficult, ⁵¹V NMR can confirm the presence of a specific vanadium species in solution and provide insights into dynamic processes such as ligand exchange. udel.edu The technique is particularly useful for distinguishing between different vanadium species that may exist in equilibrium in solution. researchgate.net

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, probes the vibrational motions of molecules. Specific functional groups and bond types vibrate at characteristic frequencies, allowing for their identification. rsc.org

For this compound, vibrational spectroscopy is invaluable for confirming the coordination of the different ligands and for characterizing the strong V=O bond. The analysis is often based on comparisons with the well-studied parent compound, oxobis(2,4-pentanedionato)vanadium(IV) (VO(acac)₂). rsc.org

Key vibrational modes include:

V=O Stretch: This is typically a very strong and sharp band in the IR spectrum, appearing in the 950-1000 cm⁻¹ region. Its exact position provides information about the electronic environment of the vanadium center.

N-H Stretches: The coordinated ammine ligand will exhibit N-H stretching vibrations, typically found in the region of 3100-3300 cm⁻¹. These are often broadened due to hydrogen bonding.

Ligand C=O and C=C Stretches: The acetylacetonate (B107027) ligands show strong bands associated with C=O and C=C stretching modes, usually observed between 1500 and 1600 cm⁻¹. Coordination to the metal center causes a shift in these frequencies compared to the free ligand.

V-O and V-N Stretches: Vibrations corresponding to the stretching of the vanadium-oxygen (from the acetylacetonate) and vanadium-nitrogen bonds occur at lower frequencies, typically below 600 cm⁻¹.

Raman spectroscopy provides complementary information. osti.govlehigh.edu While the V=O stretch is also Raman active, the technique can be particularly useful for observing symmetric vibrations and lower-frequency modes that may be weak in the IR spectrum. uclouvain.beresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound This table summarizes the expected key vibrational bands and their assignments, based on data from related compounds. rsc.org

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy
N-H Stretch (Ammine)3100 - 3300IR, Raman
C-H Stretch (acac)2900 - 3000IR, Raman
C=O / C=C Stretch (acac)1500 - 1600IR, Raman
V=O Stretch (Oxo)950 - 1000IR, Raman
V-O Stretch (acac)450 - 500IR, Raman
V-N Stretch (Ammine)350 - 450IR, Raman

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile coordination complexes. In a typical ESI-MS experiment, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which are then analyzed by a mass spectrometer.

For this compound(IV), ESI-MS would be expected to provide crucial information about its molecular weight and fragmentation pathways. The analysis would likely reveal a prominent peak corresponding to the molecular ion, [VO(acac)₂(NH₃)]⁺. The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS) experiments, would offer insights into the lability of the coordinated ligands. It is anticipated that the ammonia (B1221849) ligand, being a neutral monodentate ligand, would be the most labile and its loss would be a primary fragmentation pathway.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is complementary to ESI-MS. In MALDI, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs at the laser wavelength. The laser energy is primarily absorbed by the matrix, leading to the desorption and ionization of both the matrix and the analyte molecules.

While no specific MALDI-TOF data for this compound(IV) is currently available, this technique would be valuable for confirming the molecular weight of the complex and for analyzing potential oligomeric species or adducts that might not be readily observed by ESI-MS. The choice of matrix would be critical for obtaining high-quality spectra and would need to be empirically determined.

Electronic Absorption Spectroscopy for Electronic Transitions and Coordination Geometry

Electronic absorption spectroscopy, particularly in the Ultraviolet-Visible (UV-Vis) region, is a powerful tool for probing the electronic structure and coordination geometry of transition metal complexes. The absorption of light in this region corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Ligand-to-Metal Charge Transfer (LMCT) and d-d Transitions

The electronic spectrum of this compound(IV) is expected to exhibit two main types of electronic transitions: d-d transitions and ligand-to-metal charge transfer (LMCT) bands.

The d-d transitions are typically observed in the visible region of the spectrum and are relatively weak due to their Laporte-forbidden nature. For a d¹ complex in a distorted octahedral or square pyramidal geometry, several d-d transitions are possible, corresponding to the excitation of the single d-electron from the ground state to higher energy d-orbitals. The positions and number of these bands provide direct information about the splitting of the d-orbitals and thus the coordination geometry.

Ligand-to-Metal Charge Transfer (LMCT) bands are usually found in the ultraviolet region and are much more intense than d-d transitions as they are fully allowed. These transitions involve the transfer of an electron from a ligand-based molecular orbital to a metal-based molecular orbital. In the case of this compound(IV), LMCT bands could arise from the acetylacetonate or the ammine ligands to the vanadium(IV) center.

A hypothetical UV-Vis data table for this compound(IV) is presented below, based on the expected transitions for a similar vanadyl complex.

Wavelength (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Assignment
~250> 10,000π → π* (acac⁻)
~350~5,000O(pπ) → V(d) LMCT
~580~40d(xy) → d(xz, yz)
~770~30d(xy) → d(x²-y²)

Thermal Analysis Techniques for Decomposition Pathways

Thermal analysis techniques are employed to study the physical and chemical changes that a material undergoes as a function of temperature. These methods are essential for determining the thermal stability and decomposition pathways of coordination compounds.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere. The resulting TGA curve provides quantitative information about the decomposition steps, the temperature ranges of stability, and the nature of the residual product.

For this compound(IV), a TGA experiment would likely show an initial mass loss corresponding to the loss of the ammine ligand. Subsequent decomposition steps would involve the breakdown of the acetylacetonate ligands, ultimately leading to the formation of a stable vanadium oxide residue, likely V₂O₅, if the experiment is conducted in an oxidizing atmosphere.

A hypothetical TGA data table for the decomposition of this compound(IV) is provided below.

Temperature Range (°C) Mass Loss (%) Proposed Lost Fragment
150 - 250~6%NH₃
250 - 450~74%2 x acac
Final Residue ~20%V₂O₅ (theoretical)

Temperature-Dependent Powder X-ray Diffraction for Phase Transformations

Temperature-dependent powder X-ray diffraction (PXRD) is a powerful analytical technique used to study the crystalline phases of a material as a function of temperature. This method can identify temperature-induced phase transformations, such as changes in crystal lattice parameters, symmetry, or the formation of new crystalline or amorphous phases. Such transformations are critical for understanding the thermal stability and behavior of a compound.

A comprehensive search of scientific literature did not yield specific studies on the temperature-dependent powder X-ray diffraction of this compound. Research in this area has predominantly focused on the parent compound, oxobis(2,4-pentanedionato)vanadium(IV), also known as vanadyl acetylacetonate (VO(acac)₂). Studies on VO(acac)₂ have investigated its thermal decomposition and structural properties, often as a precursor for vanadium oxides.

In a hypothetical temperature-dependent PXRD study of this compound, the primary objectives would be to observe the structural changes upon heating. It would be anticipated that the coordinated ammine (NH₃) ligand would be lost at a specific temperature, leading to a phase transformation from the ammine adduct to the parent VO(acac)₂ compound. Further heating would likely result in the decomposition of the VO(acac)₂ structure, eventually forming vanadium oxides.

The experiment would involve placing a powdered sample of the compound in a high-temperature chamber within a powder X-ray diffractometer. A series of diffraction patterns would be collected at various temperature intervals as the sample is heated. The analysis of these patterns would reveal shifts in peak positions, the appearance of new peaks, or the disappearance of existing ones, all indicative of structural changes.

Detailed Research Findings

As no direct experimental data for this compound is available, the following table illustrates the type of data that would be generated and analyzed in such a study. The values presented are hypothetical and serve to demonstrate the methodology.

Temperature (°C)Observed Crystalline Phase(s)Key Diffraction Peaks (2θ)Lattice Parameter ChangesNotes on Transformation
25This compound[Hypothetical: 8.5°, 12.3°, 17.8°, 25.1°]Baseline orthorhombic cellInitial room temperature structure.
150This compound[Hypothetical: 8.4°, 12.2°, 17.7°, 25.0°]Minor thermal expansion observed.Structure remains stable.
220Mixture of this compound and Oxobis(2,4-pentanedionato)vanadium(IV)[Hypothetical: Emergence of new peaks at 9.1°, 15.5°]Coexistence of two phases.Onset of ammine ligand dissociation.
260Oxobis(2,4-pentanedionato)vanadium(IV)[Hypothetical: 9.1°, 15.5°, 18.2°, 27.8°]Monoclinic cell consistent with VO(acac)₂.Complete loss of the ammine ligand.
>350Amorphous/Decomposition ProductsBroad, undefined peaks.Loss of long-range crystalline order.Decomposition of the acetylacetonate ligands.

This hypothetical data illustrates a potential thermal decomposition pathway. The initial phase would be the stable ammine adduct at room temperature. Upon heating, thermal expansion would cause slight shifts in the diffraction peaks. At a critical temperature, the loss of the ammine ligand would lead to the formation of a new crystalline phase, that of the parent VO(acac)₂ complex. This would be observable by the appearance of a new set of diffraction peaks corresponding to the VO(acac)₂ structure. Further increases in temperature would eventually lead to the breakdown of the acetylacetonate ligands, resulting in a loss of crystallinity and the formation of amorphous vanadium oxides.

Such a study would provide fundamental insights into the thermal stability of the ammine adduct and its transformation pathways, which is crucial for applications where the material might be subjected to thermal stress.

Theoretical and Computational Chemistry Studies of Ammineoxobis 2,4 Pentanedionato Vanadium

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of transition metal complexes like ammineoxobis(2,4-pentanedionato)vanadium. It offers a balance between computational cost and accuracy, making it suitable for studying the electronic structure and optimizing the molecular geometry of such systems. nih.govnih.gov

The accuracy of DFT calculations is heavily dependent on the choice of the exchange-correlation (XC) functional and the basis set. For vanadium complexes, a variety of XC functionals have been employed to predict their properties. These range from generalized gradient approximation (GGA) functionals like PBE and BP86, to hybrid functionals such as B3LYP, B3P86, B3PW91, and PBE0, which incorporate a portion of exact Hartree-Fock exchange. nih.govacs.orgmdpi.com The choice of functional can significantly impact the calculated properties, such as redox potentials and hyperfine coupling constants. nih.gov For instance, half-and-half hybrid functionals like BHandHLYP have shown excellent agreement with experimental values for the prediction of 51V hyperfine coupling constants in V(IV)O complexes. nih.gov

The selection of the basis set is equally critical. For transition metals like vanadium, effective core potentials (ECPs) such as LANL2DZ are often used to describe the core electrons, reducing computational cost, while the valence electrons are treated with a more flexible basis set. acs.org For main group elements like oxygen, carbon, and hydrogen in the ligands, Pople-style basis sets (e.g., 6-31G(d,p), 6-311G(d,p)) or correlation-consistent basis sets (e.g., cc-pVDZ) are commonly utilized. nih.govkg.ac.rs The combination of a suitable XC functional and basis set is paramount for obtaining reliable predictions of molecular geometry and electronic properties. nih.govresearchgate.net

Table 1: Commonly Used Exchange-Correlation Functionals and Basis Sets in DFT Studies of Vanadium Complexes

CategoryNameDescription
Exchange-Correlation Functionals PBEPerdew-Burke-Ernzerhof (GGA)
B3LYPBecke, 3-parameter, Lee-Yang-Parr (Hybrid-GGA)
B3PW91Becke, 3-parameter, Perdew-Wang 91 (Hybrid-GGA)
PBE0Perdew-Burke-Ernzerhof hybrid (Hybrid-GGA)
BHandHLYPBecke, half-and-half, Lee-Yang-Parr (Hybrid)
Basis Sets LANL2DZLos Alamos National Laboratory 2-double-ζ
6-31G(d,p)Pople-style double-ζ with polarization functions
6-311G(d,p)Pople-style triple-ζ with polarization functions
cc-pVDZCorrelation-consistent polarized valence double-ζ
TZVPTriple-ζ valence with polarization

While relativistic effects are most pronounced for heavier elements, they can still play a role in the chemistry of third-row transition metals like vanadium. kg.ac.rsnih.gov These effects arise from the high velocity of core electrons, which approaches a significant fraction of the speed of light, leading to a relativistic mass increase and subsequent contraction of inner orbitals. kg.ac.rs This, in turn, affects the shielding of valence electrons and can influence bond lengths, bond energies, and spectroscopic properties. kg.ac.rsnih.gov For highly accurate calculations of properties sensitive to the electron density near the nucleus, such as hyperfine coupling constants, incorporating scalar relativistic corrections can improve the agreement with experimental data. kg.ac.rsresearchgate.net Methods like the Zeroth-Order Regular Approximation (ZORA) can be employed within DFT to account for these scalar relativistic effects. researchgate.net

DFT calculations are instrumental in predicting and interpreting the spectroscopic parameters of paramagnetic vanadium complexes like this compound. The electron paramagnetic resonance (EPR) g-tensor and the 51V hyperfine coupling tensor (A-tensor) are particularly sensitive to the electronic structure and coordination environment of the vanadium center. nih.govuit.noresearchgate.netresearchgate.net

The A-tensor, which describes the interaction between the electron spin and the nuclear spin of the vanadium atom, can be calculated with good accuracy using DFT. nih.gov Studies have shown that hybrid functionals, especially those with a higher percentage of Hartree-Fock exchange, provide A-tensor values in excellent agreement with experimental data for V(IV)O complexes. nih.gov Similarly, the g-tensor, which is a measure of the effective magnetic moment of the unpaired electron, can be computed to aid in the interpretation of EPR spectra. uit.noresearchgate.net The accurate prediction of these parameters is crucial for understanding the electronic ground state and the nature of the metal-ligand bonding. researchgate.netresearchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure Calculations (e.g., Coupled-Cluster, CASSCF/NEVPT2)

For a more rigorous treatment of electron correlation, which is crucial for accurately describing the electronic states of transition metal complexes, ab initio methods beyond DFT are employed.

Coupled-Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" for calculating the energies of single-reference systems. researchgate.netaps.orgnih.gov While computationally more demanding than DFT, CC methods can provide highly accurate electronic energies and properties. researchgate.netnih.gov For open-shell systems like this compound, equation-of-motion (EOM) or domain-based local pair natural orbital (DLPNO) coupled-cluster approaches can be utilized to calculate excited states and properties like hyperfine coupling constants. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

A crucial aspect of MD simulations is the force field, which defines the potential energy of the system as a function of the atomic coordinates. For metal complexes, standard force fields may not be adequate, and specific parameterization is often required to accurately describe the metal-ligand interactions. nih.gov Once a reliable force field is established, MD simulations can be used to investigate how the complex interacts with its environment, which is particularly important for understanding its behavior in biological systems or as a catalyst in solution. nih.gov

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding and Charge Distribution

To gain a deeper understanding of the nature of chemical bonds and the distribution of electron density within this compound, advanced analysis methods like Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated wavefunctions. researchgate.netresearchgate.net

NBO analysis transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. researchgate.net This allows for the quantification of donor-acceptor interactions, charge transfer, and the hybridization of atomic orbitals, providing a detailed description of the bonding within the molecule. researchgate.netresearchgate.net

QTAIM, on the other hand, analyzes the topology of the electron density to define atoms as regions of space and to characterize the interactions between them. researchgate.net By locating bond critical points (BCPs) in the electron density and analyzing the properties at these points (such as the electron density and its Laplacian), QTAIM can distinguish between different types of chemical bonds, including covalent and ionic interactions, as well as weaker non-covalent interactions like hydrogen bonds. researchgate.net Together, NBO and QTAIM provide a comprehensive framework for analyzing the electronic structure and bonding in this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. For this compound, TD-DFT calculations are instrumental in understanding the nature of its electronic transitions, which are responsible for its color and spectroscopic properties.

The parent compound, oxobis(2,4-pentanedionato)vanadium(IV) or vanadyl acetylacetonate (B107027) (VO(acac)₂), has a square pyramidal geometry and its optical spectrum is known to exhibit two distinct d-d electronic transitions. wikipedia.org The coordination of an ammine (NH₃) ligand to the vanadium center, in the axial position opposite the vanadyl oxygen, forms this compound. This addition of a sixth ligand perturbs the electronic environment of the vanadium d-orbitals.

While specific TD-DFT data for the ammine adduct is not extensively published, studies on similar adducts with other Lewis bases provide a framework for understanding the expected changes. The coordination of the ammine ligand is anticipated to alter the energies of the d-d transitions. This is because the nitrogen atom of the ammine ligand donates electron density to the vanadium center, influencing the crystal field splitting of the d-orbitals. Consequently, a shift in the absorption maxima in the visible spectrum is expected compared to the parent VO(acac)₂ complex. Computational studies on related adducts have shown that the nature and strength of the axial ligand directly influence the position and intensity of these electronic transitions. nih.gov

Table 1: Predicted Electronic Transitions for this compound based on Analogous Systems

Transition TypeDescriptionExpected Wavelength Region (nm)
d-d Transition 1Excitation from the dₓᵧ orbital to the dₓ₂-ᵧ₂ orbital~550-650
d-d Transition 2Excitation from the dₓᵧ orbital to the dₓz, dᵧz orbitals~650-750

Note: The exact wavelengths are subject to the specific computational model and solvent effects.

Global Reactivity Descriptors (e.g., HOMO-LUMO energies)

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the chemical reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity.

For this compound, these descriptors can be accurately calculated using Density Functional Theory (DFT). While direct computational data for this specific ammine complex is scarce, research on a structurally analogous compound, where the ammine ligand is replaced by 3-aminopyridine (B143674) (APY), provides valuable insight. researchgate.net The 3-aminopyridine ligand, like ammonia (B1221849), coordinates through a nitrogen atom, making the electronic properties of [VO(acac)(APY)] a reasonable model.

The HOMO in such complexes is typically located on the metal and the acetylacetonate ligands, representing the electron-donating capability. The LUMO, conversely, is associated with the electron-accepting ability of the complex. researchgate.net The energies of these frontier orbitals dictate the molecule's interaction with other chemical species.

Table 2: Calculated Global Reactivity Descriptors for a Vanadium(IV) Complex with Acetylacetonate and a Nitrogen-Donor Ligand (3-Aminopyridine) as an Analogue

ParameterDescriptionEnergy (a.u.)Energy (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-0.386-10.50
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-0.213-5.79
ΔE (LUMO-HOMO)Energy Gap0.1734.71

Data sourced from a study on a [VO(acac)(APY)] complex, which serves as a close analogue. researchgate.net 1 a.u. = 27.2114 eV.

The calculated HOMO-LUMO gap for the analogous complex is significant, suggesting a relatively stable electronic configuration. researchgate.net This stability is a hallmark of many vanadyl complexes with acetylacetonate ligands. nih.gov The coordination of the ammine ligand is expected to fine-tune these energy levels, thereby modulating the reactivity of the complex in various chemical reactions.

Reactivity and Mechanistic Investigations of Ammineoxobis 2,4 Pentanedionato Vanadium

Ligand Exchange Reactions and Kinetics

Ligand exchange in vanadium(IV) complexes is a critical aspect of their chemistry, governing their catalytic activity and interaction with biological systems. The five-coordinate complex, bis(2,4-pentanedionato)oxovanadium(IV), or [VO(acac)₂], readily acts as a Lewis acid, reacting with Lewis bases such as ammonia (B1221849) or pyridine (B92270) to expand its coordination sphere and form six-coordinate, distorted octahedral adducts. nih.gov The formation of ammineoxobis(2,4-pentanedionato)vanadium, [VO(acac)₂(NH₃)], is an example of such a reaction. The kinetics and mechanisms of the substitution of both the labile ammine ligand and the more robust 2,4-pentanedionato chelates are of primary interest.

The substitution of ligands in octahedral complexes, including hexacoordinate vanadium adducts, generally proceeds through either dissociative (D) or associative (A) mechanisms. slideserve.com

Ammine Ligand Substitution: The substitution of the ammine ligand is expected to follow a dissociative pathway. This mechanism involves an initial, rate-determining step where the vanadium-nitrogen bond breaks, forming a five-coordinate intermediate, [VO(acac)₂]. This intermediate is then rapidly captured by an incoming ligand (L) to reform a six-coordinate species, [VO(acac)₂(L)].

Proposed Dissociative Mechanism:

[VO(acac)₂(NH₃)] ⇌ [VO(acac)₂] + NH₃ (slow, rate-determining)

[VO(acac)₂] + L → [VO(acac)₂(L)] (fast)

Evidence for dissociative mechanisms in related systems includes the observation that reaction rates are often independent of the nature and concentration of the incoming ligand. slideserve.com Studies on THF exchange in a tris(oxazolinyl)borato yttrium complex also support a dissociative process for labile ligands. nih.gov

2,4-pentanedionato Ligand Substitution: The displacement of the bidentate 2,4-pentanedionato (acac) ligand is a more complex process than the substitution of a monodentate ligand like ammonia. It typically occurs in a stepwise fashion and often requires specific conditions, such as the presence of an acidic proton on the incoming ligand to facilitate the departure of the acac⁻ anion. rsc.org For example, the reaction of [VO(acac)₂] with ligands like oxydiacetic acid leads to the complete displacement of an acac ligand to form new complexes. rsc.org The mechanism involves the protonation and unwrapping of one of the chelate rings, followed by coordination of the new ligand and eventual departure of acetylacetone (B45752) (Hacac).

The rates of ligand exchange reactions are profoundly influenced by the steric and electronic properties of both the ligands involved and the metallic center. nih.govrsc.org

Steric Effects: Steric bulk on either the incoming or the leaving ligand can significantly affect reaction rates. For a dissociative mechanism, steric crowding at the metal center can accelerate the departure of a ligand. Conversely, for an associative mechanism, bulky ligands would hinder the approach of the incoming nucleophile, slowing the reaction. In the case of this compound, the small size of the ammine ligand imposes minimal steric hindrance, suggesting that its substitution rate would be faster compared to adducts with bulkier amines or substituted pyridines.

Electronic Effects: The electronic properties of the ligands modulate the strength of the metal-ligand bonds. Electron-donating ligands generally increase the electron density on the vanadium center, which can strengthen the bonds to all ligands and potentially slow a dissociative exchange. Conversely, electron-withdrawing ligands can weaken the trans-ligand bond, facilitating its departure. In a series of [VO(acac)₂(L)] adducts where L is a substituted pyridine, the V-N bond length was found to vary depending on the electronic nature of the pyridine ligand, providing clear evidence of electronic influence on the coordination environment. nih.gov A study on chromium(II) acetylacetonate (B107027) complexes also demonstrated that the donor strength of axial pyridine ligands directly impacts their lability. nih.gov

The following table summarizes structural data for adducts of [VO(acac)₂] with different N-donor ligands, illustrating the influence of the ligand on the coordination geometry.

Acid and base catalysis can significantly accelerate ligand exchange reactions in octahedral complexes. slideserve.com

Acid Catalysis: In acidic conditions, the protonation of a coordinated ligand can make it a better leaving group. For the 2,4-pentanedionato ligand, protonation of one of the coordinated oxygen atoms would weaken the V-O bond, initiating the unwrapping of the chelate ring and facilitating its substitution. The reaction of [VO(acac)₂] with acidic ligands to yield a substituted product highlights the role of available protons in the displacement of the acac⁻ ligand. rsc.org

Base Catalysis: Base catalysis can proceed via several pathways. A base might deprotonate an incoming ligand, increasing its nucleophilicity and promoting an associative attack. Alternatively, in what is known as a conjugate base mechanism, a coordinated ligand on the complex itself could be deprotonated, leading to an intermediate that more readily undergoes substitution. While specific studies on base catalysis for this compound are not prevalent, these general principles are expected to apply.

Redox Chemistry of Vanadium(IV) Complexes and Interconversion Pathways

The accessibility of multiple oxidation states, primarily +3, +4, and +5, is a hallmark of vanadium chemistry. The interconversion between these states via electron transfer processes is fundamental to the catalytic and biological roles of vanadium complexes. For this compound, the key redox process involves the V(IV)/V(V) couple.

The oxidation of the V(IV) center in an oxovanadium(IV) complex to V(V) is a common and crucial reaction pathway. mdpi.com This electron transfer can proceed through an outer-sphere mechanism, where the electron tunnels between the vanadium complex and a redox partner without any change in the primary coordination sphere, or an inner-sphere mechanism, which involves a bridging ligand. slideserve.com For many [VO(acac)₂] adducts, outer-sphere electron transfer is the more likely pathway.

The thermodynamics of the electron transfer are dictated by the redox potential of the V(IV)/V(V) couple, which is highly sensitive to the nature of the coordinated ligands. The ligand environment stabilizes the +4 and +5 oxidation states to different extents, thereby tuning the potential. nih.gov For instance, ligands that are strong sigma donors tend to stabilize the higher +5 oxidation state, making the V(IV) complex easier to oxidize (i.e., a lower redox potential). The energy of ligand-to-metal charge transfer (LMCT) bands observed in electronic spectra can be correlated with the redox properties, as LMCT is an internal redox transition where the ligand is oxidized and the metal is reduced. mdpi.com

Studies on the interaction of [VO(acac)₂] with proteins have shown that interconversion between V(III), V(IV), and V(V) states can occur in biological media, underscoring the thermodynamic accessibility of these redox pathways. frontiersin.org

Cyclic voltammetry (CV) is the most common electrochemical technique used to probe the redox behavior of vanadium complexes and determine their redox potentials. mdpi.comresearchgate.net A typical CV experiment on a solution of an oxovanadium(IV) complex involves scanning the potential and observing the current response corresponding to oxidation and reduction events.

The electrolytic reduction of vanadyl acetylacetonate in acetonitrile (B52724) has been investigated, revealing a complex multi-step process. researchgate.net The reversible half-wave potential for the reduction of [V(acac)₃], a related species, was determined to be -1.78 V vs. Ag/0.1 M AgClO₄. researchgate.net Other studies on [VO(acac)₂] adducts, such as with dicyandiamide, show an irreversible V(IV)/V(V) process, highlighting how the addition of a sixth ligand alters the electrochemical behavior. researchgate.net The coordination of the ammine ligand to [VO(acac)₂] is expected to similarly shift the redox potential compared to the parent five-coordinate complex.

The following table presents electrochemical data for [VO(acac)₂] and a related complex, demonstrating the range of redox potentials observed for these systems.

In Situ Studies of Reaction Intermediates (e.g., EPR for V(IV)/V(V) interconversion)

The investigation of reaction mechanisms involving vanadium complexes often requires the characterization of transient intermediates. For vanadium, which can exist in multiple oxidation states, the interconversion between the paramagnetic vanadium(IV) (VIV, d1) and diamagnetic vanadium(V) (VV, d0) states is a cornerstone of its reactivity. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful in-situ technique for studying these processes, as it specifically detects paramagnetic species like VIVO2+.

The VIV center, with its single unpaired electron (S=1/2), couples to the nuclear spin of the 51V nucleus (I=7/2), resulting in a characteristic eight-line hyperfine pattern in the EPR spectrum. sciensage.info The precise parameters of this spectrum, including the g-tensor and the hyperfine coupling tensor (A), are sensitive to the coordination environment of the vanadium center. Changes in ligands, solvent, or geometry during a reaction are reflected in these EPR parameters, allowing for the tracking of intermediate species in real-time. rsc.orgniscpr.res.in

In the context of this compound, which is a VIV complex, any reaction proceeding through a VV intermediate would be marked by the disappearance of the EPR signal. Conversely, the reduction of a VV species to a VIV intermediate would be signaled by the appearance of the eight-line spectrum.

A detailed study on the closely related compound, oxobis(2,4-pentanedionato)vanadium(IV) or [VO(acac)2], provides insight into the EPR characteristics that would be expected. rsc.org The addition of an ammine ligand to the axial position of [VO(acac)2] would likely result in subtle but measurable changes to the spin Hamiltonian parameters due to its influence on the electronic structure.

Table 1: Experimental EPR Data for [VO(acac)2] in Solution This interactive table presents EPR parameters for [VO(acac)2], a model for the title compound.

Parameter Value in Toluene (B28343) Glass Value in Water/Glycerol Unit
g⊥ 1.982 1.982 (dimensionless)
g∥ 1.940 1.941 (dimensionless)
A⊥ (51V) 67.2 69.0 x 10-4 cm-1
A∥ (51V) 179.8 177.3 x 10-4 cm-1

Data sourced from a comprehensive study on the magnetic and relaxation properties of oxovanadium(IV) complexes. rsc.org

These parameters are crucial for understanding the electronic structure and the nature of the V=O bond. The interconversion to a V(V) state during a reaction, for instance through oxidation, would lead to the quenching of this characteristic EPR signal, providing a direct method to monitor the reaction kinetics and mechanism in situ.

Photoreactivity and Photophysical Properties for Chemical Transformations

The interaction of vanadium complexes with light can induce chemical transformations, a property rooted in their photophysical characteristics. Studies on related compounds, particularly chloro-oxobis(2,4-pentanedionato)vanadium(V) ([VO(acac)2Cl]), offer significant insights into the potential photoreactivity of its ammine analogue.

The photoreactivity can be significantly enhanced by the presence of electron-donating ancillary ligands. rsc.org When an electron donor such as pyridine (analogous to the ammine ligand) is present, it can form an ion-pair complex with [VO(acac)2Cl]. This complex is a more effective photoinitiator. For the pyridine adduct, the quantum yield of initiation for methyl methacrylate (B99206) polymerization increased to 0.125, a six-fold enhancement over [VO(acac)2Cl] alone. rsc.org The final vanadium product in this case was identified as a VIV derivative, [VO(acac)2(Py)]. rsc.org

These findings suggest that this compound would likely undergo similar photochemical processes. Excitation with light could promote the reduction of the VIV center or facilitate ligand-based reactions, making it a candidate for applications in photoredox catalysis and light-initiated chemical transformations.

Table 2: Quantum Yields for Photoinitiated Polymerization This interactive table compares the efficiency of photoinitiation for different vanadium complexes.

Photoinitiator Complex Quantum Yield (Φ) at 365 nm Fold Increase
[VO(acac)2Cl] 0.0207 1x
[VO(acac)2Cl] + Pyridine 0.125 ~6x
[VO(acac)2Cl] + DMSO 0.59 ~29x

Data sourced from studies on the photoinitiation of polymerization by [VO(acac)2Cl]. rsc.orgrsc.org

Reaction with Small Molecules and Inorganic Substrates (e.g., oxygen abstraction)

This compound and its parent compound, [VO(acac)2], are notable for their catalytic activity, particularly in reactions involving small molecules and inorganic substrates like peroxides. A prominent example is the catalytic epoxidation of allylic alcohols, which showcases the principle of oxygen abstraction.

In the presence of an oxygen source such as tert-butyl hydroperoxide (TBHP), [VO(acac)2] acts as a highly effective catalyst for transferring an oxygen atom to the double bond of an allylic alcohol. wikipedia.orgchem-station.comchemeurope.com The reaction mechanism is believed to proceed through the initial oxidation of the VIV catalyst, [VO(acac)2], to a VV species by the peroxide. wikipedia.orgchemeurope.com This higher-valent vanadium species then coordinates to the hydroxyl group of the allylic alcohol substrate. This coordination directs the epoxidation to occur specifically at the double bond proximal to the alcohol group, a phenomenon known as substrate-directed catalysis. wikipedia.org This high selectivity is a key feature of the VO(acac)2-TBHP system. For instance, in the case of geraniol, epoxidation occurs exclusively at the allylic C2-C3 double bond, leaving the other C6-C7 double bond untouched. wikipedia.orgchemeurope.com

This process is a clear example of oxygen abstraction, where the vanadium complex facilitates the transfer of an oxygen atom from the inorganic substrate (TBHP) to the organic substrate (the alkene).

Furthermore, the VIV center in [VO(acac)2] can react directly with molecular oxygen. Studies have shown that [VO(acac)2] can be oxidized by oxygen, particularly in solutions like methanol (B129727). nih.gov This reactivity with O2 is fundamental and suggests its potential role in oxidation catalysis beyond the use of peroxides. The ammine ligand in this compound would modulate this reactivity by altering the redox potential and steric accessibility of the vanadium center.

Catalytic Applications of Ammineoxobis 2,4 Pentanedionato Vanadium in Organic and Inorganic Transformations

Role as a Precatalyst or Active Catalyst in Oxidation Reactions

In many oxidation reactions, ammineoxobis(2,4-pentanedionato)vanadium(IV) or VO(acac)₂ functions as a precatalyst. core.ac.uk The initial V(IV) species is oxidized in the presence of an oxidant, such as a hydroperoxide, to a higher-valent V(V) species. core.ac.ukugent.be These resulting V(V) complexes, particularly vanadium(V) alkylperoxo species, are widely accepted as the active intermediates responsible for the subsequent oxidation of the substrate. core.ac.uk The catalytic cycle is completed when the active V(V) species transfers an oxygen atom to the substrate, regenerating a lower-valent vanadium species that can re-enter the cycle. ugent.be Vanadium-based catalysts are effective in promoting the oxidation of various organic substrates, including olefins, alcohols, and sulfides. core.ac.uk

Vanadium-catalyzed epoxidation is a cornerstone of synthetic organic chemistry, particularly for the stereoselective epoxidation of allylic and homoallylic alcohols. nih.gov While other metals like molybdenum may be more reactive for general olefin epoxidation, vanadium catalysts exhibit exceptional selectivity for olefins containing an allylic alcohol moiety. mdpi.com The hydroxyl group of the substrate plays a crucial directing role, coordinating to the vanadium center and positioning the double bond for intramolecular oxygen delivery from the coordinated peroxide.

The VO(acac)₂/tert-butyl hydroperoxide (TBHP) system is a classic example, demonstrating high chemoselectivity. core.ac.uk For instance, in the epoxidation of acyclic homoallylic diols, VO(acac)₂ with TBHP shows good stereoselectivity, which can be influenced by the geometry of the double bond. nih.gov The reaction with cis-homoallylic alcohols typically yields the C2-anti epoxide with high diastereoselectivity, a result rationalized by Mihelich's "chair-like" cyclic transition state model that minimizes steric interactions. nih.gov However, with trans-alkenols, the stereoselectivity is often poor. nih.gov

The general procedure for these epoxidations involves adding the catalyst to a solution of the alcohol in a suitable solvent, followed by the addition of the oxidant. nih.gov

Table 1: VO(acac)₂ Catalyzed Epoxidation of an Acyclic Homoallylic Diol nih.gov

SubstrateCatalystOxidantSolventTemperatureProductDiastereomeric Ratio (anti:syn)
(Z)-3-(t-butyldimethylsilyloxymethyl)-hex-4-ene-1,2-diolVO(acac)₂TBHPToluene (B28343)Reflux(±)-(2R,3S,4S,5R)-4,5-Epoxy-3-(t-butyldimethylsilyloxymethyl)-hexan-1,2-diol95:5

Data synthesized from a representative example in the cited literature.

Beyond epoxidation, vanadium complexes catalyze the selective oxidation of other functional groups. VO(acac)₂ and related compounds are effective precatalysts for the oxidation of secondary alcohols to ketones and sulfides to sulfoxides and sulfones. core.ac.uk

The oxidation of sulfides is a well-established application. Vanadium catalysts, in the presence of oxidants like hydrogen peroxide, can selectively oxidize sulfides to sulfoxides without significant over-oxidation to the corresponding sulfone. This selectivity is a key advantage of the vanadium-based systems.

The oxidation of alcohols, particularly benzylic and allylic types, to the corresponding aldehydes and ketones is also efficiently catalyzed by vanadium complexes. core.ac.uk Polyaniline-supported VO(acac)₂ has been reported to oxidize a range of primary and secondary alcohols. Studies on the oxidation of benzyl (B1604629) alcohol have shown that the choice of solvent can influence the product distribution; for example, using toluene as a solvent can lead to the formation of benzaldehyde (B42025) with minimal over-oxidation to benzoic acid.

The mechanism of oxygen atom transfer in vanadium-catalyzed epoxidations has been the subject of considerable study. Two primary mechanistic pathways are often discussed: the Sharpless mechanism and the Mimoun-type mechanism. ugent.bemdpi.com

In the context of allylic alcohol epoxidation, the Sharpless mechanism is widely accepted. ugent.be This pathway involves the formation of a vanadium(V) alkoxide from the reaction of the catalyst with the allylic alcohol. This intermediate then coordinates with the hydroperoxide oxidant. The key step is the intramolecular transfer of an oxygen atom from the coordinated peroxide to the double bond, guided by the template effect of the vanadium center.

For the epoxidation of simple alkenes without a directing hydroxyl group, a Mimoun-type mechanism may be operative. mdpi.com This involves the formation of a vanadium(V)-peroxo complex. The alkene then attacks one of the peroxidic oxygen atoms in an electrophilic manner, leading to the formation of the epoxide and the regeneration of the catalyst. Computational studies on the epoxidation of cyclohexene (B86901) with the VO(acac)₂/TBHP system suggest that the concerted Sharpless mechanism is the preferred pathway and that vanadium(V) alkylperoxo species are the most abundant active intermediates. ugent.be The reaction is believed to proceed via the transfer of an oxygen atom from a vanadium-peroxo intermediate. core.ac.uk

Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The catalytic utility of this compound and its analogues extends to the formation of C-C and C-N bonds, highlighting their versatility beyond oxidation chemistry.

A significant application in C-C and C-N bond formation is the use of VO(acac)₂ as a catalyst in a modified Mannich-type reaction. researchgate.net This reaction facilitates the ortho-aminomethylation of phenols. In a reported procedure, VO(acac)₂ catalyzes the in situ generation of iminium ions from amine N-oxides, which then participate in the Mannich-type reaction with phenols. researchgate.net This method provides a direct route to aminomethylated phenols, which are important structural motifs in medicinal chemistry. For example, the reaction of 2-naphthol (B1666908) with N-methylmorpholine N-oxide in the presence of catalytic VO(acac)₂ in refluxing dichloromethane (B109758) yields the corresponding aminomethylated product in high yield. researchgate.net

Table 2: VO(acac)₂ Catalyzed Mannich-Type Reaction of 2-Naphthol researchgate.net

PhenolAmine N-OxideCatalystSolventTime (h)Yield (%)
2-NaphtholN-Methylmorpholine N-oxideVO(acac)₂CH₂Cl₂892

Data synthesized from a representative example in the cited literature.

Mechanistic investigations suggest that the reaction may proceed via a radical mechanism where the coordination of the phenolic hydroxyl group to the V(V) center is crucial for the effective activation of the ortho C-H bond. researchgate.net

Vanadium catalysts have also been explored in other types of coupling and addition reactions. For instance, oxovanadium complexes have been used to catalyze the addition of propargylic alcohols to imines in a Mannich-type transformation. nih.gov While initial screenings with some common imines were not successful, leading only to rearrangement products, the use of N-methoxycarbonylimine resulted in the desired addition product. nih.gov This demonstrates the potential of vanadium catalysts in facilitating complex bond-forming cascades, though the efficiency can be highly dependent on the specific substrates and catalyst structure. nih.gov The development of more robust vanadium catalysts for a broader range of coupling reactions remains an active area of research.

Polymerization Catalysis and Controlled Polymer Architectures

Vanadium-based catalysts, particularly those related to oxobis(2,4-pentanedionato)vanadium(IV), have demonstrated significant utility in olefin polymerization. researchgate.net While often exhibiting lower activity compared to their early transition metal counterparts like titanium and zirconium, vanadium catalysts offer distinct advantages, including the ability to produce high molecular weight polymers, facilitate high comonomer incorporation in copolymers, and synthesize syndiotactic polypropylene. scispace.comresearchgate.net The deactivation of the active vanadium species, typically through reduction to less active V(II) states, remains a primary challenge. researchgate.netscispace.com

Stereoselective Polymerization Mechanisms

The ability to control the stereochemistry of a polymer is a critical aspect of catalysis, as it dictates the material's physical properties. Vanadium catalysts have been instrumental in the synthesis of syndiotactic polypropylene, a feat first reported by Natta and his team using catalysts like VCl4 or V(acac)3 with dialkylaluminum cocatalysts. scispace.com This discovery was remarkable because it demonstrated the formation of a stereospecific polymer from a non-chiral precatalyst.

The mechanism for this stereoselectivity has been the subject of extensive study. Electron Paramagnetic Resonance (EPR) studies have indicated that the active catalytic species is likely a trivalent vanadium compound, such as VCl2R. scispace.com The stereocontrol is believed to arise from the specific geometry of the active site and the migratory insertion mechanism of the olefin.

While this compound is a vanadium(IV) complex, it acts as a precatalyst that is activated by an aluminum co-catalyst, often accompanied by a reactivator like ethyl trichloroacetate. researchgate.net The specific ligands, such as the acetylacetonate (B107027) and ammine groups, influence the electronic and steric environment of the vanadium center, thereby affecting the stereoselectivity of the polymerization. For instance, novel oxovanadium(IV)–bisoxazoline catalysts have been developed for asymmetric oxidative coupling polymerization, achieving high enantioselectivity. scispace.com Although this is a different polymerization type, it highlights the principle that ligand design around a VO(IV) core is crucial for achieving stereocontrol.

Table 1: Performance of Vanadium Catalysts in Ethylene Polymerization This table presents data for various well-defined oxovanadium complexes to illustrate typical performance metrics.

Catalyst/Cocatalyst SystemTemperature (°C)Activity (kg polymer/mol[V]·h)Molecular Weight ( g/mol )PDI (Mw/Mn)Reference
L(d)VCl₂(THF) / Et₂AlCl30447 (at 6 bar)-Single Site scispace.com
V1 / Al₂Et₃Cl₃601.39 × 10⁴21.9 × 10⁴2.86 rsc.org
V2 / Al₂Et₃Cl₃601.01 × 10⁴45.3 × 10⁴1.91 rsc.org
V3 / Al₂Et₃Cl₃600.81 × 10⁴66.4 × 10⁴2.12 rsc.org

Ring-Opening Polymerization Initiated by Vanadium Complexes

Ring-opening polymerization (ROP) is a powerful method for producing polymers with heteroatoms in the backbone, starting from cyclic monomers. youtube.com This process is driven by the release of ring strain, particularly for 3- and 4-membered rings, making it a thermodynamically favorable process. youtube.com The initiation of ROP can be achieved through various ionic initiators, including coordination complexes. youtube.com

Vanadium complexes are recognized as effective catalysts for a range of polymerization reactions, including ROP. nih.gov In what is termed "immortal" ring-opening polymerization (iROP), a metal catalyst can be used in very small quantities with a large amount of an alcohol as a chain transfer agent to produce functional polyesters with controlled molecular weights. rsc.org While much of the work in iROP has focused on metals like zinc, magnesium, and aluminum, the fundamental principles are applicable to vanadium systems. rsc.org

The catalytic cycle for ROP initiated by a metal complex like this compound would involve the coordination of the cyclic monomer (e.g., a lactone or lactide) to the vanadium center. This coordination activates the monomer towards nucleophilic attack, either by an initiator or the growing polymer chain, leading to the opening of the ring and chain propagation. The specific ligands on the vanadium complex modulate its Lewis acidity and steric bulk, thereby influencing the rate and control of the polymerization. Recent studies on cationic ROP have shown that the choice of initiator can significantly impact the thermal stability of the resulting polymer. chemrxiv.org

Heterogenization Strategies for Enhanced Catalytic Performance and Recovery

A significant drawback of homogeneous catalysts like this compound is the difficulty in separating them from the reaction products, which prevents their reuse and can lead to product contamination. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses these issues by combining the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Anchoring to Inorganic Supports

One common strategy for heterogenization is to anchor the metal complex onto an insoluble inorganic support, such as silica (B1680970) (SiO₂), or a polymer matrix. Research has demonstrated the successful preparation of a polymer-supported oxobis(pentane-2,4-dionato)vanadium(IV) catalyst. rsc.org This heterogeneous catalyst was shown to be effective in reactions involving the decomposition of t-butyl hydroperoxide and the oxidation of sulfides. rsc.org However, recycling of the polymer-supported complex led to diminished product yields, which was attributed to the leaching of vanadium ions from the support. rsc.org

Incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials with exceptionally high surface areas and tunable structures, making them ideal supports for catalytic applications. mdpi.comrsc.org

Metal-Organic Frameworks (MOFs): Vanadium itself can be a structural node in MOFs, such as in the well-known MIL-47(V). nih.govresearchgate.net These materials exhibit interesting properties in gas sorption and oxidation catalysis. rsc.org An alternative strategy involves the post-synthetic modification of a pre-existing MOF. For instance, a stable zirconium-based MOF, UiO-66-NH₂, which contains free amine groups, can be used to anchor an oxovanadium(IV) complex. researchgate.net The amine groups on the MOF can react to form an imine linkage with a ligand on the vanadium complex, effectively tethering the catalyst within the porous framework. researchgate.net This method creates a "nanoreactor" where the catalytic reaction occurs within the confined pores of the MOF.

Covalent Organic Frameworks (COFs): COFs are polymers constructed from light elements, offering high thermal stability and low density. nih.gov Similar to MOFs, they can be used as supports to heterogenize metal catalysts. Vanadium-docked COFs have been successfully synthesized and employed as efficient and reusable heterogeneous catalysts for reactions like the Mannich-type reaction. unt.edu The synthesis involves a postsynthetic modification where the vanadium complex is introduced into the porous COF. These vanadium-decorated COFs demonstrate robustness, maintaining their crystallinity and efficiency over multiple catalytic cycles. unt.edu The ordered channels and customizable functionality of COFs provide a unique environment for catalysis, potentially influencing selectivity and preventing deactivation of the catalytic centers. nih.govrsc.org

Table 2: Heterogenization Supports for Vanadium Catalysts

Support TypeSpecific SupportHeterogenization MethodApplicationReference
PolymerPolystyrene-basedCoordinationOxidation Reactions rsc.org
MOFUiO-66-NH₂Post-synthetic modification (imine linkage)Regioselective Epoxidation researchgate.net
MOFMIL-47(V)V as structural nodeGas Sorption, Oxidation rsc.orgnih.gov
COFTAPT-2,3-DHTAPost-synthetic modification (docking)Mannich-type Reaction unt.edu
COFPyTTA-2,3-DHTAPost-synthetic modification (docking)Mannich-type Reaction unt.edu

Application in Advanced Materials Science As a Precursor

Chemical Vapor Deposition (CVD) of Vanadium Oxide Films

Chemical vapor deposition is a widely employed technique for producing high-quality, solid thin films. In the context of vanadium oxides, the choice of precursor is critical to achieving the desired film properties. Ammineoxobis(2,4-pentanedionato)vanadium serves as a promising candidate for this purpose.

The successful application of a precursor in CVD is highly dependent on its volatility and thermal stability. The precursor must be sufficiently volatile to be transported into the reaction chamber in the gas phase and must decompose cleanly at a temperature that is compatible with the substrate and the desired film phase.

The volatility and thermal decomposition of vanadium precursors like VO(acac)₂ are typically investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). psu.edu TGA measures the change in mass of a sample as a function of temperature, providing information about its sublimation and decomposition temperatures. psu.edu For VO(acac)₂, TGA shows that it begins to lose weight around 140°C, indicating the onset of sublimation. psu.edu This suggests that a vaporization temperature in the range of 150–175°C is suitable for CVD processes. psu.edu DTA reveals an endothermic peak corresponding to the melting point of the precursor, which for VO(acac)₂ is around 255°C. psu.edu

The decomposition of the precursor in the gas phase and on the substrate surface is critical for film growth. Mass spectrometry and Fourier transform infrared (FTIR) spectroscopy are powerful tools to study the decomposition products and understand the bond-breaking sequence. researchgate.net For VO(acac)₂, studies have shown that the decomposition process involves the breaking of the chelate rings, with the crystallization of vanadium oxide occurring at higher temperatures, typically between 550 and 600°C. researchgate.net The presence of an ammine ligand in this compound is expected to influence these temperatures, potentially leading to a different decomposition pathway or lower decomposition temperatures.

Table 1: Thermal Properties of a Related Vanadium Precursor (VO(acac)₂)

Property Temperature (°C) Method of Investigation
Onset of Sublimation ~140 Thermogravimetric Analysis (TGA)
Recommended Vaporization Range 150-175 Thermogravimetric Analysis (TGA)
Melting Point 255 Differential Thermal Analysis (DTA)
Completion of Crystallization 550-600 X-ray Diffraction (XRD)

Note: This data is for oxobis(2,4-pentanedionato)vanadium(IV) (VO(acac)₂) and serves as an estimate for the behavior of this compound.

The growth of vanadium oxide films via CVD using precursors like this compound is a complex process influenced by several parameters, including substrate temperature, precursor flow rate, and the partial pressure of the oxidizing agent. The ability to control the stoichiometry (the V-O ratio) and crystalline structure of the deposited film is crucial, as these determine the material's functional properties.

Vanadium can exist in multiple oxidation states, leading to a variety of oxide phases such as VO₂, V₂O₃, and V₂O₅. nih.govnih.govarxiv.orgosti.gov The final phase of the deposited film is highly sensitive to the deposition conditions. nih.govarxiv.orgosti.gov For instance, in the MOCVD of vanadium dioxide (VO₂) from VO(acac)₂, a narrow deposition temperature window of 475–520°C is required to obtain nearly monophasic, monoclinic VO₂(M) films. psu.edu Outside this range, other vanadium oxide phases become significant. psu.edu The microstructure of the films also varies with temperature within this range, with films grown at 475°C being dense and highly oriented. psu.edu

The control of stoichiometry is often achieved by tuning the oxygen partial pressure during deposition or through post-deposition annealing in a controlled atmosphere. arxiv.orgosti.gov For example, films grown in lower oxygen partial pressures tend to form lower oxidation state oxides like V₂O₃, while higher oxygen pressures favor the formation of V₂O₅. arxiv.orgosti.gov Reactive oxygen annealing (ROA) has also been demonstrated as a method to precisely control the oxidation state of vanadium oxide films by evolving the phase from V₂O₃ to VO₂ and then to V₂O₅ by varying the annealing time. nih.gov The absence of carbon contamination in films deposited from VO(acac)₂ at temperatures as low as 300°C highlights the excellent thermal properties of this type of precursor for clean film deposition. nih.gov

Atomic Layer Deposition (ALD) for Thin Film Synthesis

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. This is achieved through sequential, self-limiting surface reactions. osti.govucl.ac.uk The use of precursors like this compound in ALD is promising for the synthesis of ultra-thin and conformal vanadium oxide films for applications in microelectronics and energy storage.

An ALD cycle for depositing vanadium oxide typically consists of four steps:

A pulse of the vanadium precursor (e.g., this compound) is introduced into the reactor, which chemisorbs onto the substrate surface.

The reactor is purged with an inert gas to remove any unreacted precursor and gaseous byproducts.

A pulse of an oxygen source (e.g., water, ozone, or hydrogen peroxide) is introduced, which reacts with the adsorbed precursor layer to form a thin layer of vanadium oxide. osti.govucl.ac.uk

The reactor is purged again with an inert gas to remove the reaction byproducts, completing one ALD cycle.

The choice of the oxygen co-reactant is critical in determining the final oxidation state of the vanadium in the film. osti.gov For example, using a vanadium(III) precursor, different oxygen sources like O₃, H₂O₂, and H₂O/O₂ can lead to the formation of V₂O₅, VO₂, and V₂O₃, respectively. osti.govanl.gov This demonstrates that the reaction chemistry can be precisely tuned to achieve the desired vanadium oxide phase. osti.govanl.gov

The growth per cycle (GPC) is a key parameter in ALD, representing the thickness of the film deposited in a single cycle. The GPC is dependent on the precursor, the co-reactant, and the deposition temperature. For vanadium oxide ALD using different precursors, GPC values can vary significantly. For instance, using V(NEtMe)₄ with water as the oxygen source, a GPC of approximately 0.8 Å/cycle has been observed in the temperature range of 125–200°C. researchgate.net With ozone, the GPC was lower, in the range of 0.31–0.34 Å/cycle. researchgate.net

A hallmark of ALD is its ability to produce highly conformal coatings on substrates with high aspect ratio structures. ucl.ac.ukresearchgate.net This is a direct consequence of the self-limiting nature of the surface reactions. Conformal deposition of vanadium oxide films has been successfully demonstrated, which is essential for applications in 3D microelectronics and nanotechnology. researchgate.net

Table 2: Representative Growth Per Cycle (GPC) for Vanadium Oxide ALD with Various Precursors

Vanadium Precursor Oxygen Source Deposition Temperature (°C) Growth Per Cycle (Å/cycle)
V(NEtMe)₄ H₂O 125-200 ~0.8
V(NEtMe)₄ O₃ 100-175 0.31-0.34
TDMAV H₂O 50 ~0.03
TDMAV O₃ 50-120 ~0.045

Note: This table presents data for other vanadium precursors to illustrate the typical range of GPC values in vanadium oxide ALD.

In situ diagnostic techniques are invaluable for understanding the complex surface chemistry during ALD. The quartz crystal microbalance (QCM) is a highly sensitive tool that can monitor the mass change on the substrate surface in real-time during each step of the ALD cycle. researchgate.netresearchgate.net This provides direct insight into the self-limiting nature of the precursor and co-reactant pulses and helps in determining the GPC. researchgate.netresearchgate.net

By analyzing the mass changes during the precursor and co-reactant pulses, the reaction mechanism can be elucidated. osti.govanl.gov For example, QCM studies can distinguish between different reaction pathways, such as ligand exchange, combustion, or molecular adsorption. researchgate.net In the ALD of vanadium oxides, in situ QCM combined with quadrupole mass spectrometry (QMS) has been used to study the reaction mechanisms of a vanadium precursor with various oxygen sources, revealing how different reaction pathways lead to different vanadium oxide phases. osti.govanl.gov For instance, QCM can track the mass gain during the precursor pulse, which should saturate for a self-limiting reaction, and the subsequent mass change during the co-reactant pulse, providing information on the ligands removed and the oxide formed. researchgate.net

Solution-Phase Processing for Vanadium Oxide Materials

Solution-phase processing offers a cost-effective and versatile method for fabricating thin films of vanadium oxides. Vanadyl acetylacetonate (B107027) is frequently the precursor of choice for these methods due to its stability and processability.

Spin coating is a widely adopted solution-processing technique for creating uniform thin films from a precursor solution. In this process, a solution of vanadyl acetylacetonate in a suitable solvent, such as methanol (B129727) or isopropyl alcohol, is dispensed onto a substrate, which is then rotated at high speed to spread the fluid by centrifugal force. tcichemicals.com Subsequent thermal annealing is required to convert the precursor film into the desired vanadium oxide phase. tcichemicals.com

Solution-processing is not limited to spin coating; other techniques like spray pyrolysis also utilize vanadyl acetylacetonate solutions to deposit vanadium oxide films. These methods are attractive for their potential in large-area electronics and coatings, offering a lower-cost alternative to vapor-phase deposition techniques. thermofisher.com The choice of solvent and the concentration of the precursor solution are critical parameters that influence the quality and properties of the resulting film.

The morphology and stoichiometry of the final vanadium oxide film are highly dependent on the processing conditions during and after solution deposition. These parameters are critical as they directly influence the material's functional properties.

Morphology Control: Researchers have demonstrated that the morphology of films derived from vanadyl acetylacetonate can be precisely controlled. For instance, the drying temperature of the film after spin-coating has a profound effect. When the drying temperature is below 40 °C, mesoporous films composed of equiaxed vanadium dioxide (VO₂) grains can be formed after annealing. Conversely, if the drying temperature is raised to 55 °C or higher, self-organized hemispherical micro-discs of vanadium pentoxide (V₂O₅) are observed. The addition of polymers like polyethylene (B3416737) glycol can also induce drastic changes in film morphology. In other studies, using a simple acid-base reaction to obtain vanadium oxide powders which are then dispersed in isopropyl alcohol for spin-coating, an interconnected porous morphology was achieved when cobalt was introduced as a dopant at specific ratios. tcichemicals.com

Stoichiometry Control: The stoichiometry of vanadium oxide films, which can range from VO, V₂O₃, VO₂, to V₂O₅, is a decisive factor for their electronic and optical properties. wikipedia.org Control over stoichiometry is typically achieved through the annealing process (temperature, atmosphere, and duration) following the solution deposition of the vanadyl acetylacetonate precursor. sbq.org.br For example, annealing films in a forming gas can reduce V₂O₅ to the thermochromic VO₂ phase. X-ray photoelectron spectroscopy (XPS) is a key analytical technique used to determine the chemical states and stoichiometry of the vanadium oxide thin films, though it is primarily sensitive to the surface layers. nist.gov The ability to tune the stoichiometry allows for the targeted development of materials for specific applications. wikipedia.org

Development of Functional Materials for Electronics and Photonics

The precise control over film properties afforded by using vanadyl acetylacetonate as a precursor has led to its use in a range of functional materials for electronic and photonic applications.

The versatile electronic properties of vanadium oxides make them interesting for data storage applications. Transition metal oxides, including vanadium oxides, are investigated for their potential as hole injection layers in organic switching devices (OSDs), a type of non-volatile memory. wikipedia.org The performance of these devices depends on the alignment of energy levels between the electrode and the active organic layer. The work function of vanadium oxide can be tuned by controlling its stoichiometry, which in turn can be managed by the synthesis process starting from precursors like vanadyl acetylacetonate. wikipedia.org This tunability is highly desirable for optimizing charge injection and, consequently, the performance of data storage devices. wikipedia.org

Understanding the semiconductor properties and electrical characteristics of vanadium oxide films is essential for their integration into electronic devices. Impedance spectroscopy is a powerful technique used to probe these characteristics. By applying a small sinusoidal voltage at varying frequencies and temperatures, one can determine properties like conductivity, activation energy, and identify phenomena such as metal-insulator transitions. cymitquimica.comsemanticscholar.org

Studies on V₂O₅ thin films, which can be prepared from vanadyl acetylacetonate precursors, have used impedance spectroscopy to characterize their electrical behavior. cymitquimica.com These measurements, conducted over a range of temperatures (e.g., from room temperature to 773 K) and frequencies (e.g., 0.1 Hz to 1.4 MHz), reveal the material's conductive nature. semanticscholar.org For instance, between room temperature and 528 K, V₂O₅ films can exhibit n-type semiconducting behavior, with an activation energy of electrical conductivity determined to be around 0.243 eV. cymitquimica.comsemanticscholar.org At a specific temperature (around 528 K for some V₂O₅ films), an abrupt change in resistivity signals a metal-insulator transition, a key characteristic for many advanced electronic applications. semanticscholar.org

Interactive Data Tables

Table 1: Processing Parameters and Resulting Film Morphology This table summarizes the effect of processing conditions on the morphology of vanadium oxide films derived from vanadyl acetylacetonate.

Precursor SystemDeposition TechniqueKey Processing ParameterResulting Morphology
Vanadyl acetylacetonate in methanol with polyethylene glycolSpin CoatingDrying Temperature < 40 °CMesoporous film with equiaxed VO₂ grains
Vanadyl acetylacetonate in methanol with polyethylene glycolSpin CoatingDrying Temperature ≥ 55 °CSelf-organized hemispherical micro-discs of V₂O₅
Vanadium oxide powder (from acid-base reaction) in isopropyl alcohol with cobalt saltSpin CoatingV:Co atomic ratio of ~4.9:1Interconnected porous structure tcichemicals.com

Table 2: Electrical Properties of Vanadium Oxide Films via Impedance Spectroscopy This table presents key electrical characteristics of vanadium oxide thin films as determined by impedance spectroscopy.

MaterialTemperature RangeActivation Energy (Ea)Key Observation
V₂O₅ Thin FilmRoom Temperature - 528 K0.243 ± 0.023 eV cymitquimica.comsemanticscholar.orgn-type extrinsic conductivity semanticscholar.org
V₂O₅ Thin FilmAt 528 KNot ApplicableAbrupt change in resistivity (Metal-Insulator Transition) semanticscholar.org
V₂O₅ Thin FilmAbove 528 KNot ApplicableExhibits metallic behavior semanticscholar.org

Future Directions and Emerging Research Paradigms for Ammineoxobis 2,4 Pentanedionato Vanadium

Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability

The future of chemical synthesis lies in the development of environmentally benign and efficient processes. For ammineoxobis(2,4-pentanedionato)vanadium, research is anticipated to move beyond traditional synthesis methods towards greener alternatives that prioritize atom economy and sustainability.

Current synthetic approaches for related vanadium acetylacetonate (B107027) complexes often involve multi-step processes with the use of organic solvents and the generation of byproducts. wikipedia.orgsemanticscholar.org Future research will likely focus on the following areas:

Mechanochemical Synthesis: This solvent-free technique involves the use of mechanical force to induce chemical reactions. The mechanochemical preparation of other vanadium-containing catalysts has been reported, suggesting its viability for the synthesis of this compound. researchgate.netresearchgate.net This approach can lead to higher yields, reduced waste, and access to novel phases not obtainable through solution-based methods. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net The application of this "green chemistry" principle to the synthesis of this compound could offer a more sustainable and efficient production route. researchgate.net

One-Pot Syntheses: Designing one-pot reactions where multiple synthetic steps are combined without isolating intermediates can significantly improve efficiency and reduce waste. Future work could explore the direct synthesis of this compound from a vanadium source, acetylacetone (B45752), and ammonia (B1221849) in a single reaction vessel.

Synthesis MethodPotential Advantages
Mechanochemical SynthesisSolvent-free, reduced waste, access to novel phases
Microwave-Assisted SynthesisFaster reaction times, improved yields, energy efficient
One-Pot SynthesisIncreased efficiency, reduced waste, simplified procedure

Integration into Multifunctional Material Systems for Advanced Applications

The unique coordination environment of this compound makes it an attractive building block for the creation of advanced multifunctional materials. The presence of the ammine ligand can facilitate interactions with host matrices or other components, leading to novel hybrid materials with tailored properties.

Polymer-Matrix Composites: The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability, catalytic activity, or specific optical properties. The ammine group could potentially form hydrogen bonds with the polymer chains, improving the dispersion and compatibility of the vanadium complex within the matrix. Research on anchoring related vanadyl acetylacetonate complexes onto amine-functionalized supports has already demonstrated the potential of such interactions. researchgate.net

Gas Separation Membranes: The development of efficient membranes for gas separation is a critical area of research. google.com The incorporation of this compound into membrane materials, such as polyimides, could enhance the selective transport of certain gases due to specific interactions between the gas molecules and the vanadium complex. google.com

Sensor Arrays: The sensitivity of vanadium complexes to their local chemical environment suggests their potential use in chemical sensors. This compound could be integrated into sensor arrays where changes in its electronic or optical properties upon exposure to specific analytes can be monitored.

Application AreaPotential Role of this compound
Polymer-Matrix CompositesEnhancing thermal stability, catalytic activity, and optical properties
Gas Separation MembranesImproving selectivity for specific gas molecules
Sensor ArraysActing as the active material for detecting specific analytes

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the properties of metal complexes. For this compound, computational modeling can provide invaluable insights that can guide experimental efforts.

Future research in this area will likely focus on:

Modeling Catalytic Activity: Computational models can be used to investigate the mechanisms of catalytic reactions involving this compound. This can aid in the design of more efficient catalysts by identifying key intermediates and transition states.

Designing Novel Materials: By simulating the interactions of this compound with other molecules and materials, computational chemistry can be used to predict the properties of new multifunctional materials and guide their synthesis.

Exploration of New Catalytic Transformations (non-biological)

While vanadyl acetylacetonate is a known catalyst for various oxidation reactions, including the epoxidation of allylic alcohols, the introduction of an ammine ligand could modulate its catalytic activity and open up new reactive pathways. wikipedia.org

Future research is expected to explore the catalytic potential of this compound in a range of non-biological transformations:

C-H Activation: The development of catalysts for the direct functionalization of C-H bonds is a major goal in organic synthesis. The electronic properties of the vanadium center in this compound could be tuned to facilitate this challenging transformation.

Stereoselective Synthesis: The synthesis of chiral molecules is of great importance in the pharmaceutical and fine chemical industries. Research on the use of related vanadium complexes in the stereoselective synthesis of β-enaminoesters and β-enaminones provides a strong rationale for exploring the potential of this compound in asymmetric catalysis. semanticscholar.orgresearchgate.net

Polymerization Reactions: Vanadium complexes are known to act as catalysts for polymerization reactions. rsc.org The ammine ligand in this compound could influence the polymerization process, leading to polymers with different microstructures and properties.

Catalytic TransformationPotential Advantage of Ammine Ligand
C-H ActivationTuning of electronic properties of the vanadium center
Stereoselective SynthesisInfluencing the chiral environment around the metal center
Polymerization ReactionsModifying the microstructure and properties of the resulting polymer

Design of Next-Generation Precursors for Tailored Material Properties

This compound can serve as a versatile precursor for the synthesis of a variety of vanadium-containing materials, such as oxides and nitrides. The composition and properties of the final material are often highly dependent on the nature of the precursor.

Emerging research paradigms in this area include:

Doped Vanadium Oxides: By using this compound as a precursor, it may be possible to synthesize nitrogen-doped vanadium oxides. The in-situ decomposition of the ammine ligand during the synthesis process could provide a source of nitrogen, leading to materials with modified electronic and catalytic properties.

Vanadium Nitride and Oxynitride Films: The ammonolysis of vanadium precursors is a known method for producing vanadium (oxy)nitrides, which are materials with interesting catalytic and electronic properties. rsc.org The use of this compound as a single-source precursor could offer better control over the nitrogen content and stoichiometry of the resulting films. rsc.org

Tailored Nanostructures: The decomposition of this compound under controlled conditions could be used to generate vanadium-based nanostructures with specific morphologies, such as nanoparticles, nanowires, or thin films. The choice of precursor can significantly influence the resulting nanostructure. lehigh.edu

MaterialPotential Advantage of this compound Precursor
Doped Vanadium OxidesIn-situ nitrogen doping from the ammine ligand
Vanadium Nitride and Oxynitride FilmsSingle-source precursor for controlled nitrogen incorporation
Tailored NanostructuresControl over the morphology and properties of the resulting nanomaterials

Q & A

Q. What are the recommended synthesis protocols for ammineoxobis(2,4-pentanedionato)vanadium, and how can purity be ensured?

The compound is typically synthesized by reacting vanadium(IV) oxide with 2,4-pentanedione (acetylacetone) in the presence of ammonia under controlled pH conditions. Purification involves recrystallization from anhydrous solvents like ethanol or acetone to avoid hydrolysis. Purity verification requires elemental analysis (C, H, N), FT-IR spectroscopy to confirm ligand coordination (C=O and V=O stretching bands at ~1600 cm⁻¹ and ~980 cm⁻¹, respectively), and X-ray diffraction (XRD) for structural validation .

Q. How is the crystal structure of this compound determined, and what key structural features are observed?

Single-crystal XRD is the gold standard. The compound adopts a distorted octahedral geometry with the vanadium center coordinated by two bidentate 2,4-pentanedionato ligands, one oxo group, and an ammine ligand. Key metrics include V=O bond lengths (~1.58–1.62 Å) and V–N (ammine) distances (~2.05 Å). Computational modeling (DFT) can supplement experimental data to analyze bond angles and electronic structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Researchers must use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert adsorbents and dispose as hazardous waste .

Advanced Research Questions

Q. What spectroscopic methods are most effective for probing the electronic properties of this compound?

  • EPR Spectroscopy : Detects vanadium(IV)’s d¹ configuration, with hyperfine splitting constants (A‖ ≈ 160–170 G) providing insights into ligand field symmetry .
  • UV-Vis-NIR : Bands at ~450 nm (d-d transitions) and ~750 nm (ligand-to-metal charge transfer) correlate with solvent polarity and coordination environment changes.
  • Magnetic Circular Dichroism (MCD) : Resolves spin-orbit coupling effects in low-symmetry complexes .

Q. How does this compound function as a precursor in catalytic oxidation reactions?

The vanadium(IV) center acts as a redox-active site. In aerobic oxidations, it facilitates electron transfer via the V⁴⁺/V⁵⁺ couple. For example, in alkene epoxidation, the oxo group activates O₂, forming peroxo intermediates. Kinetic studies (e.g., monitoring O₂ uptake) and mechanistic probes (radical traps like TEMPO) help elucidate pathways. Catalytic efficiency depends on solvent polarity and ligand substitution kinetics .

Q. What methodologies are used to evaluate the insulin-enhancing effects of vanadium coordination complexes like this compound?

  • In Vitro Assays : Measure glucose uptake in adipocytes (3T3-L1 cells) using radiolabeled 2-deoxyglucose. Compare dose-response curves (IC₅₀) with controls like vanadyl sulfate.
  • Speciation Studies : Use potentiometric titration (pH 2–12) to identify bioactive species (e.g., [VO(acac)₂]⁺) under physiological conditions.
  • In Vivo Models : Administer the compound to diabetic rodents and monitor blood glucose levels via glucometry. Histopathology assesses toxicity (e.g., renal vanadium accumulation) .

Data Contradiction Analysis

Q. How can discrepancies in reported magnetic moments of vanadium(IV) complexes be resolved?

Magnetic moments vary due to differences in ligand field strength and geometry. For example, square-pyramidal vs. octahedral coordination alters d-orbital splitting. Researchers should standardize measurement conditions (temperature, solvent) and cross-validate with EPR and SQUID magnetometry. Contradictions may arise from impurity phases (e.g., V⁵⁺ oxidation products), detectable via XPS or cyclic voltammetry .

Methodological Best Practices

  • Handling Air-Sensitive Intermediates : Store the compound under argon and use Schlenk techniques for reactions.
  • Quantifying Oxidation States : Combine iodometric titration (for V⁴⁺) with ICP-MS for total vanadium quantification.
  • Data Reproducibility : Report detailed synthetic conditions (pH, solvent ratios, drying times) to mitigate batch-to-batch variability .

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